Monopentyl monophenyl phosphate
Description
Monopentyl monophenyl phosphate is a mixed alkyl-aryl phosphate ester characterized by a pentyl (C₅H₁₁) group and a phenyl (C₆H₅) group attached to a phosphate backbone. This compound is synthesized via reactions involving chlorinated phenyl phosphates and aliphatic alcohols under controlled conditions, such as the use of Lewis acid catalysts at elevated temperatures (60–200°C) and reduced pressures (0.001–1.1 bar) . Its hybrid structure combines the hydrophobic properties of the pentyl chain with the aromatic stability of the phenyl group, making it suitable for applications as a plasticizer and flame retardant in polymers .
Properties
CAS No. |
69867-71-6 |
|---|---|
Molecular Formula |
C11H17O4P |
Molecular Weight |
244.22 g/mol |
IUPAC Name |
pentyl phenyl hydrogen phosphate |
InChI |
InChI=1S/C11H17O4P/c1-2-3-7-10-14-16(12,13)15-11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3,(H,12,13) |
InChI Key |
CUSOQKDDRMHSPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOP(=O)(O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of monopentyl monophenyl phosphate typically involves the esterification of phosphoric acid with pentanol and phenol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
H3PO4+C5H11OH+C6H5OH→C5H11OPO3C6H5
Comparison with Similar Compounds
Structural and Functional Differences
Monopentyl monophenyl phosphate belongs to a broader class of organophosphate esters. Key structural analogs and their distinguishing features include:
Key Observations :
- Monopentyl phosphate (CAS 2382-76-5) lacks the phenyl group, reducing its thermal stability and flame-retardant efficacy compared to this compound .
- Di(o-xenyl) monophenyl phosphate exhibits moderate resistance to fungal growth (rated "+" in fungal assays) due to its bulky aromatic substituents . This compound’s fungal resistance is likely superior to purely aliphatic phosphates (e.g., dibutyl sebacate) but requires empirical validation.
- Diethyl 1-phenylethyl phosphate shares the phenylethyl motif but differs in alkyl chain length and reactivity, limiting its utility in industrial plasticizers .
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